Welcome to the BenchChem Online Store!
molecular formula C13H21Cl2N3O2 B018746 O-Desmethyl Metoclopramide Hydrochloride CAS No. 38059-78-8

O-Desmethyl Metoclopramide Hydrochloride

Cat. No. B018746
M. Wt: 322.2 g/mol
InChI Key: JXIGWAINVIWPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04820715

Procedure details

To a stirred suspension of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride (19.4 g, 60 mmoles), potassium carbonate (41.6 g, 0.3 moles) and sodium iodide (10 g) in DMF (100 ml) was added 3-chloro-2-butanone (9.5 g, 89 mmoles) and the mixture vigorously stirred and heated to 70°-80° for 2 hours followed by cooling and partition between water and methylene chloride. The organic phase was washed with water, dried and concentrated. The residue was treated with 2N HCl and azeotroped with n-propanol, and crystallized from acetone to give 19.0 g (81%) of the title compound mp 177°-179°.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:18]([Cl:19])=[CH:17][C:6]([C:7]([NH:9][CH2:10][CH2:11][N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])=[O:8])=[C:5]([OH:20])[CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].Cl[CH:30]([CH3:34])[C:31](=[O:33])[CH3:32]>CN(C=O)C>[ClH:19].[NH2:2][C:3]1[C:18]([Cl:19])=[CH:17][C:6]([C:7]([NH:9][CH2:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16])=[O:8])=[C:5]([O:20][CH:30]([CH3:34])[C:31](=[O:33])[CH3:32])[CH:4]=1 |f:0.1,2.3.4,5.6,9.10|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
Cl.NC1=CC(=C(C(=O)NCCN(CC)CC)C=C1Cl)O
Name
Quantity
41.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC(C(C)=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 70°-80° for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
partition between water and methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with 2N HCl
CUSTOM
Type
CUSTOM
Details
azeotroped with n-propanol
CUSTOM
Type
CUSTOM
Details
crystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=CC(=C(C(=O)NCCN(CC)CC)C=C1Cl)OC(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 161.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.